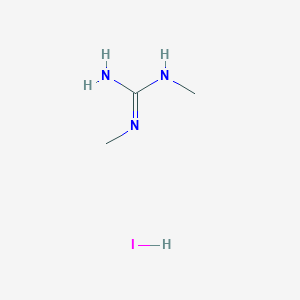

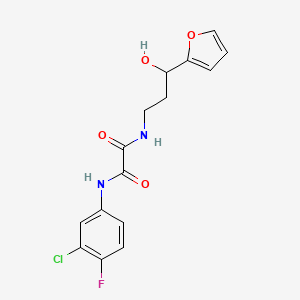

![molecular formula C10H10N2O2 B3002941 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole CAS No. 919021-53-7](/img/structure/B3002941.png)

7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives is a topic of interest due to their biological activity. For instance, novel dihydropyrrolopyrazole-substituted benzimidazoles were synthesized and evaluated as inhibitors of various kinases, demonstrating potent inhibition of the transforming growth factor-beta type I receptor (TGF-beta RI) and selectivity against TGF-beta RII and MLK-7 kinases . This suggests that the synthesis of benzimidazole derivatives can be tailored to produce compounds with specific biological activities.

Molecular Structure Analysis

While the molecular structure of 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole is not analyzed in the provided papers, the structural analysis of related compounds can be indicative of the importance of specific functional groups and the overall molecular framework in determining the biological activity of benzimidazole derivatives .

Chemical Reactions Analysis

The papers describe the chemical reactions involved in the synthesis of benzimidazole derivatives. For example, the reaction of 1-benzyl-5-nitroimidazole with a carbanion generated from chloroform and potassium tert-butoxide led to the formation of 1-benzyl-4-dichloromethyl-5-nitroimidazole, which was used as an intermediate in the synthesis of biologically active compounds . This demonstrates the utility of nucleophilic substitution reactions in the synthesis of complex benzimidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are crucial for their biological activity and pharmacokinetic profile. Although the provided papers do not directly discuss the properties of 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole, they do provide information on the properties of related compounds. For instance, certain benzoperimidine derivatives exhibited cytotoxic activity against various cell lines and showed the ability to overcome multidrug resistance, which is a significant property for antitumor agents .

科学的研究の応用

Anti-inflammatory Applications

A study by Prajapat and Talesara (2016) explored the synthesis of compounds related to 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole, focusing on their potential anti-inflammatory applications. The compounds exhibited significant in-vivo anti-inflammatory activity, as compared to standard drugs like Diclofenac (Prajapat & Talesara, 2016).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of derivatives of 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole. For instance, Karalı et al. (2004) synthesized benzimidazole derivatives and evaluated their in vitro antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli (Karalı et al., 2004). Similarly, Salahuddin et al. (2017) investigated the antimicrobial activity of 1H-benzimidazole derivatives, finding them effective against bacterial strains like Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).

Antitubercular and Antimicrobial Properties

Maste et al. (2011) synthesized benzimidazole acetic acid derivatives, investigating their biological activities, including promising antitubercular and antimicrobial activities (Maste et al., 2011).

Synthesis and Characterization for Pharmaceutical Interest

El-Ablack (2011) conducted a study on the synthesis of new benzimidazole derivatives, exploring their potential in pharmaceutical applications, particularly focusing on their antibacterial and antifungal activity (El-Ablack, 2011).

特性

IUPAC Name |

1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-13-9-4-7-8(12-6-11-7)5-10(9)14-3-1/h4-6H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIZGEHEMQNNLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C3C(=C2)NC=N3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

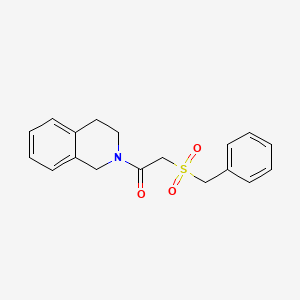

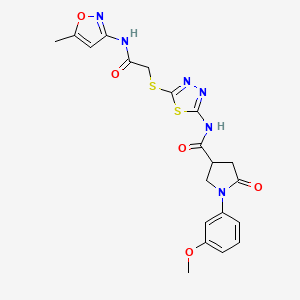

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B3002861.png)

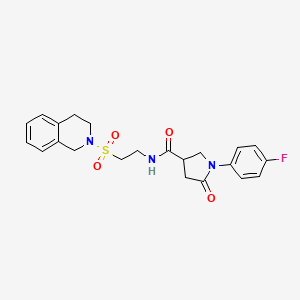

![9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one](/img/structure/B3002870.png)

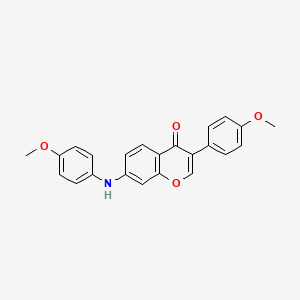

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B3002874.png)

![2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid](/img/structure/B3002876.png)

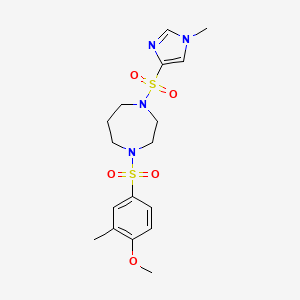

![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002880.png)

![ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3002881.png)